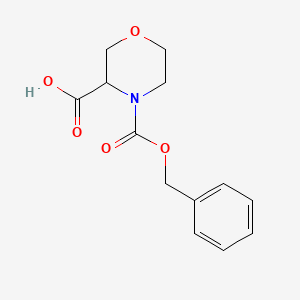

4-Cbz-Morpholine-3-carboxylic acid

描述

Contextualization within Oxa-aza Heterocyclic Chemistry

4-Cbz-Morpholine-3-carboxylic acid belongs to the broad class of oxa-aza heterocycles, which are organic ring structures containing at least one oxygen and one nitrogen atom within the ring. Morpholine (B109124) (tetrahydro-1,4-oxazine) is a prime example of a six-membered oxa-aza heterocycle. researchgate.net These structures are of immense interest in chemistry due to their prevalence in biologically active compounds and their utility as scaffolds in synthesis. researchgate.net The presence of both a Lewis basic nitrogen and a hydrogen-bond-accepting oxygen atom within the morpholine ring allows for diverse interactions with biological targets. biosynce.com

Significance of the Morpholine Core in Advanced Organic Synthesis and Medicinal Chemistry

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to optimize their properties. biosynce.com It is often classified as a "privileged structure" because its scaffold can interact with a wide range of biological targets while maintaining favorable pharmacokinetic profiles. researchgate.netnih.gov

The significance of the morpholine core can be attributed to several key factors:

Modulation of Physicochemical Properties: The inclusion of a morpholine ring can enhance a molecule's solubility and permeability. The weak basicity of the nitrogen atom gives the ring a pKa value close to physiological pH, which can improve solubility and absorption. nih.govacs.org

Biological Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, enhancing binding to target proteins like kinases. researchgate.netnih.gov

Structural Scaffold: The chair-like conformation of the morpholine ring serves as a rigid scaffold, directing appended chemical groups into specific orientations to optimize interactions with biological receptors. nih.govacs.org

Metabolic Stability: The morpholine nucleus is often introduced to improve the metabolic stability of drug candidates. researchgate.net

This heterocycle is a feature in numerous approved drugs and experimental bioactive molecules, highlighting its validated role in drug design and development. nih.gov Its derivatives have shown a wide array of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents. researchgate.net For instance, morpholine derivatives are being explored as inhibitors of enzymes involved in CNS tumors and as modulators of receptors related to pain and mood disorders. nih.gov

Rationale for Carbobenzyloxy (Cbz) Protection in Chemical Transformations

In multi-step organic synthesis, particularly in peptide synthesis, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. ucalgary.ca This is achieved using "protecting groups." For amines, one of the most important and historically significant protecting groups is the carbobenzyloxy (Cbz or Z) group. total-synthesis.combachem.com

Introduced in the 1930s by Leonidas Zervas and Max Bergmann for peptide synthesis, the Cbz group protects a primary or secondary amine by converting it into a less nucleophilic carbamate (B1207046). total-synthesis.commasterorganicchemistry.com The key advantages of the Cbz group include:

Stability: It is stable under a variety of reaction conditions, including basic and mildly acidic environments. total-synthesis.com

Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl), meaning it can be removed under conditions that leave the others intact. total-synthesis.commasterorganicchemistry.com This allows for selective deprotection in complex molecules.

Mild Removal: The standard method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which is a very mild process that occurs at a neutral pH. masterorganicchemistry.comstudysmarter.co.uk

The Cbz group's reliability and distinct removal conditions make it a powerful tool for controlling the outcome of complex chemical syntheses. ucalgary.castudysmarter.co.uk

Role of this compound as a Versatile Building Block

This compound integrates the beneficial features of its components, making it a highly versatile chiral building block in synthesis. tcichemicals.com The molecule's utility stems from the strategic placement of its functional groups:

The Cbz group at the 4-position protects the morpholine nitrogen, preventing it from interfering in subsequent reactions and allowing for its selective deprotection at a later stage. total-synthesis.com

The carboxylic acid at the 3-position provides a reactive handle for a wide range of chemical transformations, most notably amide bond formation by coupling with amines. ucalgary.ca

The inherent chiral center at the 3-position allows for the synthesis of stereospecific target molecules, which is critical in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

The underlying morpholine scaffold imparts its desirable physicochemical and pharmacokinetic properties to the final product. researchgate.netnih.gov

This compound serves as a key starting material for creating libraries of complex molecules for drug discovery and for synthesizing specific, high-value active pharmaceutical ingredients (APIs). openpr.com For example, substituted morpholine-3-carboxylic acid derivatives are recognized as important structures for developing new therapeutics.

Research Trajectories and Future Perspectives for this compound

The future of this compound and related derivatives appears robust, driven by the continued demand for novel chemical entities in pharmaceuticals and agrochemicals. openpr.comnih.gov Research is expected to advance in several key areas:

Drug Discovery: As medicinal chemists continue to exploit the "privileged" nature of the morpholine scaffold, this building block will be instrumental in developing next-generation therapeutics, particularly for CNS disorders, oncology, and infectious diseases. researchgate.netnih.gov

Synthesis of Novel Scaffolds: The compound provides a platform for creating more elaborate and diverse molecular scaffolds. Modifications of both the carboxylic acid and, after deprotection, the amine will lead to new classes of morpholine-containing compounds.

Development of New Synthetic Methods: Ongoing research into more efficient and scalable synthetic routes to produce chiral morpholine derivatives will make building blocks like this compound more accessible for large-scale applications. organic-chemistry.orgresearchgate.net

The continued exploration of morpholine's role in interacting with various biological targets ensures that chiral building blocks like this compound will remain relevant and highly valuable in the landscape of modern chemical research. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[(benzyloxy)carbonyl]-3-morpholinecarboxylic acid sigmaaldrich.com |

| Synonyms | (S)-4-Cbz-morpholine-3-carboxylic acid, (3S)-4-[(benzyloxy)carbonyl]morpholine-3-carboxylic acid sigmaaldrich.comnih.gov |

| CAS Number | 256446-67-0 (racemic), 819078-65-4 ((S)-enantiomer), 1187928-95-5 ((R)-enantiomer) sigmaaldrich.comnih.govbldpharm.com |

| Molecular Formula | C₁₃H₁₅NO₅ sigmaaldrich.comnih.gov |

| Molecular Weight | 265.27 g/mol sigmaaldrich.com |

| Physical Form | White Solid sigmaaldrich.com |

| InChI Key | SUWIPBQDWSTEDN-UHFFFAOYSA-N (racemic), SUWIPBQDWSTEDN-NSHDSACASA-N ((S)-enantiomer) sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIPBQDWSTEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404513 | |

| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256446-67-0 | |

| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256446-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cbz Morpholine 3 Carboxylic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective strategies are paramount for producing single-enantiomer forms of 4-Cbz-morpholine-3-carboxylic acid, which is essential for developing stereochemically defined pharmaceutical agents. These approaches can be broadly categorized into methods that build the chiral molecule from a chiral precursor and those that resolve a racemic mixture or use asymmetric catalysis.

These strategies leverage the inherent chirality of readily available starting materials to guide the stereochemical outcome of the reaction sequence, leading to the desired diastereomer.

A common and effective strategy for synthesizing chiral morpholine (B109124) derivatives involves using amino acids as the chiral starting material. L- or D-serine are particularly useful precursors. A typical sequence begins with the protection of the amino group of serine methyl ester, often as the N-Boc derivative. orgsyn.org For instance, L-serine can be converted to N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (N-Boc-L-serine methyl ester) in high yield. orgsyn.org

The synthesis proceeds through several key transformations:

Protection: The synthesis starts with the protection of both the amino and carboxyl groups of serine. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group as a methyl ester. orgsyn.org

Cyclization Precursor Formation: The protected serine derivative is then elaborated to introduce the necessary functionality for cyclization. This often involves alkylation of the nitrogen atom with a suitable two-carbon unit bearing a leaving group, such as ethylene (B1197577) oxide or a 2-haloethanol.

Intramolecular Cyclization: An intramolecular Williamson ether synthesis or a similar ring-closing reaction is then effected under basic conditions to form the morpholine ring.

Deprotection and Reprotection: Finally, selective deprotection of the Boc group and subsequent protection with a carboxybenzyl (Cbz) group, followed by saponification of the methyl ester, yields the target this compound.

The stereocenter from the initial serine molecule dictates the absolute configuration at the C-3 position of the resulting morpholine ring.

Table 1: Example Synthesis of N-Boc-L-serine Methyl Ester Precursor orgsyn.org

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | L-Serine | Di-tert-butyl dicarbonate, 1 N NaOH | N-Boc-L-serine | Not specified |

| 2 | N-Boc-L-serine | Potassium carbonate, Methyl iodide | N-Boc-L-serine methyl ester | 86% |

Tandem reactions that combine multiple bond-forming events in a single pot offer an efficient route to complex molecules. A diastereoselective synthesis of substituted cyclic amino acids can be achieved through a tandem reduction-reductive amination sequence. nih.gov This strategy can be adapted for the synthesis of the this compound scaffold.

The process typically starts with a precursor containing both a nitro group and a latent aldehyde or ketone functionality. nih.gov The key sequence involves:

Reduction of a Nitro Group: Catalytic hydrogenation simultaneously reduces an aromatic or aliphatic nitro group to an amine.

Intramolecular Cyclization: The newly formed amine then undergoes a spontaneous or catalyzed intramolecular condensation with a proximate carbonyl group (aldehyde or ketone) to form a cyclic imine or enamine intermediate.

Reduction of the Intermediate: The same hydrogenation conditions then reduce the cyclic imine/enamine, establishing the second stereocenter of the heterocyclic ring. nih.gov

The diastereoselectivity of this cascade is often high, controlled by the steric and electronic nature of the substituents, which direct the approach of the hydrogen to the intermediate. nih.govbeilstein-journals.org For example, in the synthesis of tetrahydroquinoline-4-carboxylic esters, the C-2 alkyl group is found to be cis to the C-4 carboxylic ester group with high diastereoselectivity. nih.gov A similar approach, starting from a suitably substituted acyclic nitro-keto-ester, can provide stereocontrolled access to the morpholine core, which can then be N-protected with a Cbz group.

Chiral aziridines are potent electrophiles and serve as versatile building blocks in organic synthesis. Specifically, N-protected aziridine-2-carboxylates can be used as precursors for this compound. The synthesis relies on the regioselective ring-opening of the aziridine (B145994) by an oxygen-containing nucleophile.

A general principle involves the heterodimeric association of carboxylic acids with chiral phosphoric acid catalysts to facilitate the opening of aziridines. nih.gov A more direct approach for morpholine synthesis involves:

Aziridine Formation: A chiral aziridine-2-carboxylate (B8329488) is first synthesized, often from a serine or cysteine derivative.

Nucleophilic Ring-Opening: The aziridine ring is opened by a suitable oxygen nucleophile, such as 2-bromoethanol, under conditions that favor attack at the C-3 position. This reaction sets the stereochemistry at both C-2 and C-3 of the eventual morpholine precursor.

Intramolecular Cyclization: Subsequent intramolecular cyclization, typically under basic conditions, displaces the bromide to form the morpholine ring.

Functional Group Manipulation: Final deprotection and reprotection steps at the nitrogen and saponification of the ester afford the target acid.

This method allows for precise control over the stereochemistry, as the configuration of the starting aziridine and the SN2 nature of the ring-opening and closing steps dictate the final stereochemical outcome.

Biocatalysis and asymmetric metal catalysis provide powerful alternatives for generating enantiopure compounds, either by selectively reacting one enantiomer from a racemic mixture or by creating the desired enantiomer preferentially. nih.gov

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones. nih.gov This technique can be applied to synthesize chiral this compound by reducing a ketone precursor, namely a 4-Cbz-morpholin-3-one-5-carboxylate derivative.

The reaction typically employs a chiral ruthenium complex, such as the Noyori-Ikariya catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]), with a hydrogen donor like a formic acid/triethylamine mixture or isopropanol. nih.gov The synthesis would involve:

Precursor Synthesis: Preparation of a racemic or prochiral β-keto ester, which upon cyclization would yield a 4-Cbz-morpholin-3-one derivative.

Asymmetric Reduction: The enantioselective transfer hydrogenation of the ketone at the C-3 position generates the corresponding chiral alcohol with high enantiomeric excess. The facial selectivity is controlled by the chiral ligands on the metal catalyst. nih.gov

Final Conversion: The resulting chiral hydroxy-ester can then be converted to the desired carboxylic acid.

Studies on analogous α-methoxyimino-β-keto esters have shown that this method can achieve excellent enantioselectivity (e.g., up to 99:1 er). nih.gov The efficiency and selectivity make ATH a highly attractive method for the large-scale synthesis of chiral morpholine derivatives.

Table 2: Research Findings on Related Enantioselective Transformations

| Method | Catalyst/Enzyme | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Enzyme-Catalyzed Resolution | Candida rugosa lipase | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Highly selective kinetic resolution was a key step in synthesizing reboxetine (B1679249) analogs. | researchgate.net |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | Highly enantioselective reduction (up to 99:1 er) to corresponding chiral alcohols. | nih.gov |

| Enzyme-Catalyzed Resolution | Candida lipolytica ester hydrolase (CLEH) | α-tertiary-substituted carboxylic acid esters | Revealed high activity and enantioselectivity for sterically hindered esters. | nih.gov |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | 3-hydroxy-3-(aryl)propanoic acids | Combination of enzymatic esterification and metal-catalyzed racemization achieved high yields (89%). | rsc.org |

Enzyme-Catalyzed Resolution and Asymmetric Catalysis

Polymer-Supported and Solid-Phase Synthetic Protocols

Solid-phase synthesis offers a powerful platform for the construction of morpholine derivatives, enabling simplified purification and the potential for combinatorial library synthesis. These methods often adapt established techniques from peptide synthesis.

Utilization of Immobilized Amino Acid Derivatives (e.g., Fmoc-Ser(tBu)-OH)

The solid-phase synthesis of morpholine-3-carboxylic acid derivatives can be initiated from appropriately protected amino acids anchored to a polymer support. For instance, Fmoc-Ser(tBu)-OH can be immobilized on a resin and serve as a chiral precursor. nih.gov The synthesis proceeds through a series of coupling and cyclization steps. The general strategy involves the sequential attachment of building blocks to the resin-bound amino acid, followed by an intramolecular cyclization to form the morpholine ring. This approach allows for the introduction of diversity at various positions of the morpholine core by using different building blocks in the synthetic sequence.

A key advantage of this methodology is the ability to control the stereochemistry of the final product, which is dictated by the stereochemistry of the starting amino acid. The solid-phase format facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthetic process.

Trifluoroacetic Acid-Mediated Cleavage and Stereochemical Integrity

A critical consideration during TFA-mediated cleavage is the preservation of the stereochemical integrity of the chiral centers in the molecule. The reaction conditions, including the concentration of TFA, the presence of scavengers (to trap reactive carbocations), and the temperature, must be carefully optimized to prevent racemization or other side reactions. scilit.comsigmaaldrich.com While TFA is a standard reagent, alternative cleavage cocktails, such as those containing dilute HCl in fluoro alcohols or combinations of Brønsted and Lewis acids, have been explored to offer milder conditions or to avoid the use of per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov The choice of cleavage method is crucial for obtaining the desired stereoisomer in high purity.

Modern Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. These benefits have been harnessed for the synthesis of morpholine derivatives.

Photocatalytic Coupling Reactions with Silicon Amine Protocol (SLAP) Reagents

A notable advancement in morpholine synthesis is the use of photocatalytic coupling reactions in continuous flow systems. acs.orgorganic-chemistry.org The Silicon Amine Protocol (SLAP) involves the use of stable silicon-containing amine reagents that can be activated by a photocatalyst under visible light irradiation. acs.orgresearchgate.net In a typical flow setup, a solution containing an aldehyde, a SLAP reagent, and a photocatalyst is pumped through a transparent reactor coil and irradiated with LEDs. acs.org This process generates a radical species that undergoes cyclization to form the morpholine ring.

This method is highly efficient and allows for the rapid synthesis of a variety of substituted morpholines. The flow conditions enable precise control over reaction parameters such as residence time and light intensity, leading to improved yields and selectivity. acs.org

Lewis Acid-Facilitated Photoredox Catalysis in Continuous Systems

This dual catalytic system has been successfully applied to the synthesis of morpholines from aldehydes and SLAP reagents in a continuous flow setup. acs.org The Lewis acid is thought to interact with the carbonyl group of the aldehyde, lowering its reduction potential and facilitating the key bond-forming steps. acs.org

Transition Metal-Catalyzed Ring-Forming Reactions

Transition metal catalysis provides a versatile and powerful toolkit for the construction of heterocyclic rings, including morpholines. researchgate.netyoutube.com Various metals, such as copper and palladium, have been employed to catalyze the formation of the morpholine core through different mechanistic pathways. nih.govprinceton.edu

One approach involves the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate. nih.gov This reaction proceeds through the in-situ formation of an imine, which then reacts with a copper carbene species generated from the diazo compound. Subsequent intramolecular cyclization affords the highly substituted morpholine product. This method is attractive due to its convergent nature, allowing for the rapid assembly of complex morpholines from simple and readily available starting materials.

Another strategy involves the intramolecular cyclization of an appropriately functionalized acyclic precursor. For example, a palladium catalyst can be used to promote the intramolecular hydroamination or etherification of an amino alcohol derivative containing an alkene or alkyne moiety. These reactions often proceed with high stereoselectivity, providing access to enantiomerically enriched morpholine derivatives.

Palladium-Catalyzed Cyclizations (e.g., Wacker-type Oxidative Cyclization)

Palladium catalysis offers a powerful toolkit for the construction of the morpholine ring. One of the key strategies is the Wacker-type aerobic oxidative cyclization, which transforms unsaturated amino alcohol precursors into the corresponding heterocyclic products. A notable advancement in this area is the use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system, which effectively facilitates the cyclization of alkenes to furnish various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org The general mechanism of the Wacker process involves the coordination of the alkene to the palladium(II) center, followed by nucleophilic attack by the tethered alcohol (hydroxypalladation) and subsequent β-hydride elimination to release the cyclized product. libretexts.org

Beyond the Wacker-type reaction, other palladium-catalyzed methods have been developed for morpholine synthesis. A concise, four-step asymmetric synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols. nih.gov The key step in this sequence is a palladium-catalyzed intramolecular carboamination reaction, which proceeds in moderate to good yields and generates the morpholine products as single stereoisomers. nih.gov This modular approach allows for the variation of substituents on the morpholine ring. nih.gov

Another strategy involves the oxidative lactonization of N-substituted diethanolamines. Using a [LPd(OAc)]₂²⁺[OTf⁻]₂ catalyst, these precursors can be converted into N-substituted morpholin-2-ones, which are valuable intermediates for further chemical elaboration. acs.org

Table 1: Overview of Selected Palladium-Catalyzed Methods for Morpholine Synthesis

| Catalytic System | Precursor Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Alkenyl Amino Alcohols | Substituted Morpholines | Base-free, aerobic oxidative cyclization | organic-chemistry.org |

| Pd(OAc)₂ / P(2-furyl)₃ | N-Aryl Ethanolamine Derivatives | cis-3,5-Disubstituted Morpholines | Intramolecular carboamination, high stereocontrol | nih.gov |

Iron-Catalyzed Approaches to Substituted Morpholines

As a more economical and environmentally benign alternative to precious metals like palladium, iron catalysis has emerged as a viable method for synthesizing substituted morpholines. organic-chemistry.org Research has demonstrated the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines bearing an allylic alcohol, using an iron(III) catalyst. organic-chemistry.orgthieme-connect.com This transformation can proceed through either C–O or C–N bond formation to construct the heterocyclic ring. organic-chemistry.orgthieme-connect.com

A critical parameter in this methodology is the reaction temperature, which significantly influences the diastereoselectivity of the cyclization. Studies have shown that increasing the temperature can dramatically improve the ratio in favor of the cis diastereoisomer. thieme-connect.com For example, in the synthesis of a specific 2,6-disubstituted morpholine, raising the temperature from ambient to 50 °C increased the cis/trans ratio from 60:40 to 94:6. thieme-connect.com This control is attributed to a thermodynamic equilibrium that favors the more stable cis product at higher temperatures. organic-chemistry.orgthieme-connect.com The iron-catalyzed approach has been shown to be superior to several other Lewis and Brønsted acids, and even palladium(II) acetate (B1210297) was found to be completely ineffective in one reported transformation. thieme-connect.com

Table 2: Effect of Temperature on Iron-Catalyzed Morpholine Synthesis

| Entry | Temperature (°C) | Time | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 2 h | 50:50 | 81 |

| 2 | 50 | 15 min | 60:40 | 85 |

| 3 | 50 | 2 h | 94:6 | 86 |

Data adapted from a representative reaction described in the literature. thieme-connect.com

Functional Group Interconversions and Derivatization from the Core Scaffold

Once the this compound scaffold is synthesized, its functional groups offer multiple handles for further chemical modification and diversification. The carboxylic acid moiety, the carbamate (B1207046) protecting group, and the morpholine ring itself can all be targeted for strategic transformations.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile functional group for derivatization. Standard peptide coupling reactions can be employed to form amide bonds with a wide array of amines, creating a library of diverse derivatives. This is commonly achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

A more advanced and powerful modification involves using the carboxylic acid as a traceless activation group in a decarboxylative coupling reaction. nih.govacs.org Through visible light-mediated photoredox catalysis, the carboxylic acid can be extruded as CO₂, generating a radical at the C3 position of the morpholine ring. nih.gov This radical can then participate in conjugate additions to Michael acceptors. nih.govacs.org Notably, this protocol has been successfully applied to N-Boc-morpholine-3-carboxylic acid, demonstrating its utility for creating new carbon-carbon bonds at this position with high efficiency (94-95% yield). nih.govacs.org This strategy provides a novel way to introduce complex substituents that would be difficult to install otherwise.

Functionalization of the Morpholine Ring System

The morpholine ring itself can serve as a chassis for building more complex molecular architectures. A multi-step synthetic sequence starting from a pre-formed substituted morpholine demonstrates this potential. acs.org For instance, a 2-phenyl-substituted morpholine derivative was elaborated through a series of reactions including:

Desilylation: Removal of a silyl (B83357) protecting group to unmask a hydroxyl group. acs.org

O-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between the newly formed alcohol and an activated fluoroaromatic compound. acs.org

Ketone to Phenol Conversion: A Dakin reaction to transform an aryl ketone into a phenol. acs.org

Deprotection: Final removal of a tosyl group from the morpholine nitrogen to yield the target molecule. acs.org

This sequence highlights how the core morpholine structure can be decorated with additional functionalities, effectively using the ring as a scaffold for drug discovery efforts. acs.org

Strategic Introduction of Diverse Substituents

The strategic introduction of substituents is crucial for modulating the biological activity and pharmacokinetic properties of morpholine-based compounds. e3s-conferences.orgacs.org The synthetic methods described previously provide direct access to substituted morpholines. The iron-catalyzed and palladium-catalyzed cyclizations allow for the incorporation of various alkyl, aryl, and alkenyl groups at different positions on the ring from the outset. nih.govthieme-connect.com

Furthermore, the decarboxylative functionalization strategy offers a powerful secondary method for introducing diversity. nih.govacs.org By treating the carboxylic acid as a latent radical source, a wide range of Michael acceptors can be coupled to the C3 position, significantly expanding the accessible chemical space. nih.govacs.org The introduction of such substituents is not only for exploring structure-activity relationships but also for imposing conformational constraints on the flexible morpholine ring, which can be a valuable tactic in optimizing ligand-protein binding interactions. acs.org

Applications in Medicinal Chemistry and Drug Discovery

4-Cbz-Morpholine-3-carboxylic Acid as a Chiral Building Block in Complex Molecule Synthesis

At its core, this compound is a chiral building block, a pre-synthesized, stereochemically defined unit that can be incorporated into a larger molecule. The "Cbz" or "Z" group (carboxybenzyl) is a well-established protecting group for the morpholine (B109124) nitrogen, while the carboxylic acid provides a reactive handle for chemical coupling. Its utility stems from the fixed, non-planar conformation of the morpholine ring and the defined stereocenter at the 3-position. This allows for the predictable introduction of a specific three-dimensional shape into a target molecule, a critical factor in designing compounds that interact selectively with biological targets like enzymes and receptors.

The morpholine ring is a privileged pharmacophore in medicinal chemistry, meaning it is a structural feature that appears in a wide range of biologically active compounds. By using this compound as a starting material, chemists can bypass the often-challenging steps of forming the morpholine ring from scratch. This enables the efficient construction of more advanced, multi-cyclic, and sterically complex heterocyclic architectures. The rigid morpholine scaffold serves as a reliable anchor, allowing for the systematic and controlled addition of other chemical functionalities to build molecules with precisely engineered shapes and properties.

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. A major challenge with peptide-based drugs is their poor stability and bioavailability. Incorporating constrained amino acid surrogates, such as this compound, is a powerful strategy to overcome these limitations.

Natural peptides are often highly flexible, existing in numerous conformations, only one of which may be responsible for its biological activity. The introduction of a rigid structural unit like the morpholine ring of this compound into a peptide backbone drastically reduces this conformational flexibility. nih.gov This constraint can effectively "lock" the peptide into its bioactive conformation—the specific three-dimensional shape required for optimal interaction with its biological target. nih.gov By forcing the peptide to adopt a more defined structure, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and biological potency.

The structural rigidity conferred by the morpholine unit serves a dual purpose. Beyond pre-organizing the peptide for binding, it also shields the peptide backbone from degradation by proteases—enzymes that rapidly break down natural peptides in the body. nih.gov This enhanced proteolytic stability leads to a longer half-life in circulation, a key attribute for a successful therapeutic. Furthermore, the incorporation of non-natural building blocks and the resulting conformational control can influence a peptide's physicochemical properties, such as its ability to cross cell membranes, potentially improving its bioavailability. nih.gov

A significant advantage of this compound is its design for seamless integration into standard peptide synthesis workflows. Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically assembling peptides. ualberta.caresearchgate.net This process involves the stepwise addition of amino acid building blocks to a growing peptide chain that is anchored to a solid resin support.

For this process to work, each amino acid must have its amine group temporarily blocked by a protecting group to prevent unwanted side reactions. The carboxybenzyl (Cbz) group on this compound serves precisely this function. It is a well-established protecting group in peptide chemistry, compatible with various coupling conditions. thieme-connect.com The molecule's free carboxylic acid group is ready to be activated and coupled to the free amine of the resin-bound peptide chain. thieme-connect.comcore.ac.uk This "plug-and-play" nature allows for the efficient incorporation of the morpholine scaffold into a specific position within a peptide sequence using automated synthesizers, making it a practical tool for creating novel peptidomimetics. researchgate.net

Contributions to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a fundamental process in drug discovery, aimed at understanding how a molecule's chemical structure relates to its biological activity. By making systematic chemical modifications and observing the resulting changes in potency, chemists can build a model of the "pharmacophore"—the essential features required for activity.

The use of conformationally constrained building blocks like this compound is invaluable for these studies. Replacing a flexible amino acid residue in a parent peptide with this rigid morpholine unit provides clear and interpretable SAR data. If the modification leads to an increase in activity, it suggests that the constrained conformation mimics the ideal binding shape. Conversely, a decrease in activity indicates that the rigidity prevents the molecule from adopting the necessary conformation. This approach removes the ambiguity of flexibility, providing precise insights into the spatial requirements of the biological target and guiding the rational design of more potent and selective drug candidates.

Data Tables

Table 1: Applications of this compound in Drug Discovery

| Application Area | Specific Role of this compound | Key Benefits |

| Chiral Synthesis | Serves as a pre-formed, stereochemically defined building block. | Simplifies synthesis of complex molecules; ensures stereochemical purity. |

| Peptidomimetics | Acts as a constrained, non-natural amino acid surrogate. | Reduces conformational flexibility; mimics bioactive peptide shape. nih.gov |

| Therapeutic Stability | Introduces a non-natural morpholine backbone into peptides. | Increases resistance to enzymatic degradation; improves in-vivo half-life. nih.gov |

| SPPS | Functions as a Cbz-protected building block with a free carboxylic acid. | Compatible with standard automated peptide synthesis protocols. ualberta.cathieme-connect.com |

| SAR Studies | Provides a rigid scaffold to probe conformational requirements. | Generates clear data on optimal binding geometry; guides rational drug design. |

Elucidation of Pharmacophoric Elements within Morpholine Derivatives

The morpholine nucleus is a key pharmacophoric element in a vast array of bioactive compounds. nih.govresearchgate.net Its ability to participate in various non-covalent interactions, including hydrogen bonding via its oxygen atom and interactions through its nitrogen atom, makes it a critical component for molecular recognition at receptor and enzyme active sites. researchgate.net The defined chair-like conformation of the morpholine ring helps to position other pharmacophoric groups in a precise three-dimensional arrangement, which is crucial for binding affinity and selectivity.

For instance, in many kinase inhibitors, the morpholine ring is essential for achieving high potency and selectivity. researchgate.net It can occupy specific pockets within the ATP-binding site, forming key hydrogen bonds and hydrophobic interactions. researchgate.net The incorporation of the morpholine-3-carboxylic acid structure, in particular, allows for the introduction of appendages that can probe deeper into these pockets, leading to the identification of new pharmacophoric interactions that can be exploited for improved inhibitor design. researchgate.net

Design and Optimization of Compounds with Modulated Biological Activity

This compound is an invaluable building block for the design and optimization of lead compounds. Its utility lies in its dual capacity to serve as both a rigid scaffold and a modifiable functional component. Medicinal chemists utilize this compound to systematically explore the structure-activity relationships (SAR) of a given chemical series.

By coupling the carboxylic acid with a diverse range of amines or alcohols, libraries of new derivatives can be rapidly synthesized. The resulting amides or esters can then be evaluated for their biological activity. This process allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, replacing a flexible chain in a drug candidate with the constrained morpholine ring from this building block can reduce the entropic penalty upon binding to a target, leading to enhanced affinity. Furthermore, the morpholine oxygen can improve solubility and oral bioavailability, critical parameters in drug development. google.com

Utility in Addressing Specific Therapeutic Areas

The versatility of this compound as a synthetic intermediate has led to its application in the development of a wide range of therapeutic agents.

Enzyme Inhibitor Development (e.g., Proteases, Kinases)

The morpholine scaffold is a prominent feature in numerous enzyme inhibitors. researchgate.net Derivatives of morpholine have been successfully developed as potent inhibitors of kinases and proteases, which are crucial targets in oncology and other diseases. researchgate.netresearchgate.net

Specifically, morpholine-containing compounds have shown significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), key enzymes in cell growth and proliferation pathways. researchgate.net For example, replacing the morpholine in certain pyrazolopyrimidine inhibitors with bridged morpholine derivatives led to dramatic improvements in mTOR selectivity over PI3Kα, with some analogues achieving subnanomolar IC50 values for mTOR. researchgate.net While not directly starting from this compound, these studies highlight the critical role of the morpholine core in achieving high potency and selectivity, a core that is readily accessible from intermediates like the title compound. Other research has focused on quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the sub-micromolar range. nih.gov

Development of Agents Targeting Neurological Disorders

The physicochemical properties of the morpholine ring, such as its pKa and ability to improve blood-brain barrier permeability, make it an attractive scaffold for developing drugs that act on the central nervous system (CNS). researchgate.net A patent for morpholine compounds describes their potential use in treating a range of conditions including ADHD, pain, and other neurological disorders. google.com The chiral nature of this compound is particularly important in this context, as stereochemistry often plays a critical role in the activity of CNS-active drugs. The (S)-enantiomer of a related compound, (S)-4-Boc-morpholine-3-carboxylic acid, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Antimicrobial and Anticancer Compound Exploration

The morpholine scaffold has been incorporated into a variety of compounds with demonstrated antimicrobial and anticancer properties.

In the realm of oncology, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated significant cytotoxic potential against several human cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cells. nih.gov Two lead compounds from this series, AK-3 and AK-10, exhibited potent activity, inducing apoptosis and inhibiting cell proliferation. nih.gov Their effectiveness underscores the value of the morpholine moiety in designing new anticancer agents.

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | SHSY-5Y IC50 (μM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Scaffold for Other Pharmacological Activities (e.g., Anti-inflammatory, Hypolipidemic)

The application of morpholine-based scaffolds extends to other important therapeutic areas. Research into heteroaryl carboxylic acid derivatives has yielded compounds with both anti-inflammatory and analgesic activities. nih.gov For instance, certain quinoline (B57606) carboxylic acid derivatives have shown appreciable anti-inflammatory properties in cellular assays. nih.gov

In the context of metabolic diseases, thiomorpholine (B91149) derivatives, which are structurally related to morpholines, have been synthesized and shown to possess both hypolipidemic and antioxidant activity. nih.gov One of the most active compounds in a study on Triton WR-1339-induced hyperlipidemic rats was able to decrease triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively. nih.gov This highlights the potential of the morpholine and related heterocyclic scaffolds in developing treatments for hyperlipidemia.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.comnih.gov This technique can unequivocally establish the connectivity, stereochemistry, and solid-state conformation of a molecule, as well as how molecules pack together in a crystal lattice. While specific crystallographic data for 4-Cbz-Morpholine-3-carboxylic acid are not widely reported in publicly available literature, the principles of the analyses are well-established.

For chiral molecules like this compound, which has a stereocenter at the C3 position of the morpholine (B109124) ring, X-ray crystallography is a powerful method for determining the absolute configuration of a single enantiomer (e.g., (S) or (R)). purechemistry.org This is achieved by analyzing the anomalous dispersion of the X-rays, a phenomenon that is particularly effective when heavier atoms are present but can also be used for light-atom organic compounds. researchgate.netresearchgate.net The analysis allows for the unambiguous assignment of the spatial arrangement of the substituents around the chiral center.

The results of such an analysis would confirm the relative configuration (the orientation of the substituents relative to each other) and, for an enantiomerically pure sample, the absolute configuration, which is often expressed by the Flack parameter. A Flack parameter close to zero for a given stereochemical model would confirm that the absolute configuration of the crystal corresponds to that model.

The crystal structure of a compound reveals not only its molecular structure but also how multiple molecules arrange themselves in the solid state. This molecular packing is governed by a network of intermolecular interactions. For this compound, several key interactions would be anticipated to direct its crystal packing.

Table 1: Potential Crystallographic Parameters and Interactions for this compound (Note: The following table is illustrative as specific published data is not available. It lists the types of parameters that would be determined from an X-ray diffraction experiment.)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c (for racemate), P2₁ (for chiral) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-O, C-N, N-Cbz |

| Key Bond Angles (°) ** | O-C-O, C-N-C |

| Torsion Angles (°) ** | Describing ring conformation and Cbz group orientation |

| Hydrogen Bonds | O-H···O (Carboxylic dimer), N···H-O |

Co-crystallization of a ligand like this compound with a target protein, followed by X-ray diffraction analysis, is a cornerstone of structure-based drug design. nih.govspringernature.com This technique provides a high-resolution snapshot of the ligand bound within the active site of the enzyme or receptor. creative-biostructure.com

While no specific co-crystal structures involving this compound are publicly documented, such a study would reveal critical information. It would identify the precise binding orientation (pose) of the molecule and the specific intermolecular interactions responsible for its affinity, such as hydrogen bonds, ionic interactions (with the deprotonated carboxylate), and hydrophobic interactions (with the benzyl (B1604629) group). nih.govpeakproteins.com This structural information is invaluable for understanding the molecular basis of biological activity and for designing more potent and selective analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution. Advanced NMR techniques also allow for the study of dynamic processes, such as conformational changes.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. uobasrah.edu.iq The number of signals, their chemical shifts (position in the spectrum), integration (area), and multiplicity (splitting pattern) allow for a complete assignment of the molecule's covalent structure. bhu.ac.in

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring of the Cbz group, the benzylic CH₂ group, and the protons of the morpholine ring, including the unique proton at the C3 position. The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom in a different chemical environment. libretexts.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm these assignments. A COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons), while an HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table presents theoretical chemical shift (δ) ranges based on known values for similar functional groups. pdx.educhemistrysteps.comorganic-chemistry.orgmdpi.com Actual values may vary depending on the solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 170 - 180 |

| Cbz Carbonyl (-C=O) | - | 154 - 156 |

| Cbz Phenyl (Ar-H) | 7.2 - 7.5 | 127 - 136 |

| Cbz Methylene (-CH₂-Ph) | 5.0 - 5.3 | 67 - 69 |

| Morpholine H3/C3 | 4.5 - 4.8 | 55 - 58 |

| Morpholine H2/C2 | 3.8 - 4.2 | 66 - 69 |

| Morpholine H5/C5 | 3.4 - 3.8 | 43 - 46 |

| Morpholine H6/C6 | 3.6 - 4.0 | 65 - 68 |

Molecules are not static; they undergo rapid conformational changes in solution. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes when their rates are on the same timescale as the NMR experiment. libretexts.org

For this compound, two primary dynamic processes could be investigated. The first is the chair-to-chair interconversion of the morpholine ring. At room temperature, this process is typically fast, resulting in averaged NMR signals for the axial and equatorial protons. By lowering the temperature, this flipping can be slowed down, leading to the broadening and eventual splitting of signals into distinct axial and equatorial resonances. Line shape analysis of these temperature-dependent spectra can be used to calculate the activation energy (energy barrier) for the ring-flipping process. nih.gov

The second process is the restricted rotation around the amide-like Cbz N-C(O) bond. semanticscholar.org Due to the partial double-bond character of this bond, rotation is hindered, and at low temperatures, this can lead to the observation of two distinct sets of signals (rotamers) for the adjacent morpholine protons. Studying the coalescence of these signals as the temperature is raised allows for the determination of the rotational energy barrier. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique in the structural elucidation of organic compounds, providing information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data allows for the determination of the molecular weight and can lead to the deduction of the molecular formula. In the context of this compound, mass spectrometry, particularly high-resolution mass spectrometry, plays a crucial role in confirming its elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.

For this compound, the theoretically calculated exact mass is a critical parameter for its identification. The molecular formula of this compound is C13H15NO5. nih.gov Based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the monoisotopic mass of this compound can be calculated with a high degree of precision.

In a typical HRMS experiment, a sample of this compound would be ionized, commonly using techniques such as Electrospray Ionization (ESI), and the resulting ions would be guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer would then measure the m/z ratio of the molecular ion.

The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value with the theoretically calculated exact mass. A close correlation between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The computed data available for (S)-4-Cbz-Morpholine-3-carboxylic acid indicates a theoretical exact mass of 265.09502258 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the elemental composition as C13H15NO5.

Below is a data table summarizing the theoretical mass data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C13H15NO5 | nih.gov |

| Theoretical Exact Mass (Da) | 265.09502258 | nih.gov |

| Molecular Weight ( g/mol ) | 265.26 | nih.gov |

Computational Chemistry and Molecular Modeling in the Study of 4 Cbz Morpholine 3 Carboxylic Acid

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Similarly, docking studies on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II revealed that the morpholine (B109124) and thiazole (B1198619) components are key to interacting with the enzyme's binding site. researchgate.netrsc.org These studies highlight how the structural features of the morpholine ring contribute to the binding affinity and selectivity of the inhibitors. researchgate.netrsc.org Extrapolating from this, molecular docking of 4-Cbz-Morpholine-3-carboxylic acid would involve defining a target protein's binding pocket and then computationally placing the molecule within this site in various orientations and conformations. The resulting poses would be scored based on a function that estimates the binding free energy, with lower scores indicating a more favorable interaction. The predicted binding mode would reveal key interactions, such as hydrogen bonds from the carboxylic acid group and pi-stacking or hydrophobic interactions from the benzyloxycarbonyl (Cbz) group, which would be critical in understanding its potential biological activity.

Table 1: Illustrative Predicted Binding Interactions of a Morpholine-Based Inhibitor

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Aspartate | Hydrogen Bond | Carboxylic Acid |

| Tyrosine | Pi-Pi Stacking | Phenyl Ring of Cbz |

| Leucine | Hydrophobic Interaction | Morpholine Ring |

| Valine | Hydrophobic Interaction | Benzyl (B1604629) Group of Cbz |

This table is a hypothetical representation based on common interactions observed for similar compounds and is for illustrative purposes only.

A significant advantage of molecular docking is its application in the rational design of new derivatives with improved potency and selectivity. By visualizing the binding mode of a parent compound like this compound, medicinal chemists can identify positions on the molecule where modifications could lead to more favorable interactions with the target protein. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the phenyl ring of the Cbz group, derivatives with substituents at this position could be designed to fill this pocket, potentially increasing binding affinity.

This approach has been successfully applied to other morpholine-containing compounds. For instance, in silico studies on pyrimidine-morpholine hybrids guided the design of novel cytotoxic agents. nih.govresearchgate.net By understanding the structure-activity relationship (SAR) through computational models, researchers can prioritize the synthesis of compounds that are most likely to exhibit enhanced biological activity, thereby saving time and resources. For this compound, this could involve modifying the phenyl ring of the Cbz group, altering the substitution pattern on the morpholine ring, or replacing the Cbz group with other protecting groups to modulate binding affinity and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of the stability of protein-ligand complexes and the conformational behavior of molecules in solution over time.

Studies on other Cbz-protected amino acids have utilized MD simulations to understand their physical properties in solution, which can be extended to protein-ligand systems. researchgate.net For the this compound complex, MD simulations could confirm whether the key interactions predicted by docking are maintained over time and could reveal the role of water molecules in mediating protein-ligand interactions.

Table 2: Key Parameters from a Hypothetical MD Simulation of a Protein-Ligand Complex

| Parameter | Description | Implication for Stability |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's atomic positions from a reference structure. | A low and stable RMSD value indicates the ligand remains in a consistent binding pose. |

| RMSF (Protein) | Root-Mean-Square Fluctuation of individual amino acid residues. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Hydrogen Bonds | Number and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds are indicative of a stable interaction. |

This table is for illustrative purposes and represents typical data obtained from MD simulations.

MD simulations are also valuable for studying the conformational preferences of a molecule in solution, independent of a binding partner. For a flexible molecule like this compound, understanding its preferred conformations in an aqueous environment is crucial, as this can influence its ability to bind to a target. A study on N-Cbz-protected amino acids in methanol (B129727) used MD simulations to investigate their conformational data and hydrogen bonding. researchgate.net The simulations revealed specific dihedral angle preferences and the nature of interactions with the solvent. researchgate.net

A similar study on this compound would likely show that the morpholine ring adopts a chair conformation, and the orientation of the carboxylic acid and Cbz groups would be influenced by intramolecular hydrogen bonding and interactions with surrounding water molecules. The flexibility of the Cbz group itself, particularly the rotation around the C-O and N-C bonds, would also be a key aspect to investigate, as this can impact how the molecule presents itself to a potential binding partner.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides a higher level of theory compared to the classical force fields used in molecular docking and MD simulations. While specific DFT studies on this compound are scarce, research on related structures demonstrates the utility of this approach. For example, DFT calculations have been used to study the structural and electronic properties of morpholine-carboxamide derivatives and quinoline (B57606) derivatives. researchgate.netnih.govnih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To obtain a highly accurate low-energy conformation of the molecule.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and its ability to participate in non-covalent interactions.

Predict spectroscopic properties: Such as IR and NMR spectra, which can be compared with experimental data to validate the computational model.

Analyze reaction mechanisms: For instance, to study the energetics of its synthesis or metabolic degradation pathways.

In a study on quinoline-based thiosemicarbazide (B42300) derivatives, DFT was used to identify the most stable structures and understand intramolecular hydrogen bonding. nih.gov Such insights for this compound would be invaluable for a deeper understanding of its intrinsic chemical properties and for interpreting experimental findings.

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Electrostatic Potentials)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key descriptors that govern the behavior of this compound.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For molecules like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen atoms, while the LUMO is often distributed over the carbonyl groups and the aromatic system, which can accept electron density. This analysis helps predict sites susceptible to electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps plot the electrostatic potential onto the molecule's electron density surface. For this compound, regions of negative potential (typically colored red or orange) are concentrated around the oxygen atoms of the carboxyl and carbamate (B1207046) groups, indicating these are areas rich in electrons and likely to act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive potential (blue) are found around the acidic proton of the carboxylic acid and the hydrogens on the aromatic ring, highlighting their electrophilic character. researchgate.net

Investigation of Reaction Mechanisms and Transition States in Synthesis

Computational modeling is instrumental in mapping out the synthetic pathways leading to this compound. The synthesis of the morpholine core often involves cyclization reactions. researchgate.net For instance, methods like the Pfitzinger condensation or intramolecular cyclization of amino alcohol precursors are common. researchgate.netnih.gov

By modeling these reactions, chemists can:

Identify Intermediates: Computationally trace the reaction pathway to identify all transient species.

Calculate Transition State Energies: The energy of the transition state is the barrier that must be overcome for a reaction to proceed. Calculating this barrier helps in predicting reaction rates and understanding why certain pathways are favored over others. For example, in the cyclization to form the morpholine ring, computational analysis can determine the energetic feasibility of the ring-closing step. acs.org

Visualize Reaction Coordinates: The entire process, from reactants through the transition state to products, can be visualized, providing a dynamic picture of the bond-forming and bond-breaking events. In syntheses involving multiple steps, such as those that might use a protecting group strategy or a Suzuki coupling to introduce diversity, computational studies can help optimize reaction conditions by identifying potential side reactions and high-energy intermediates. nih.gov

Prediction of Molecular Geometry and Vibrational Frequencies

Before a molecule is synthesized, its three-dimensional structure and spectral properties can be accurately predicted using computational methods.

Table 1: Computationally Predicted Properties of (S)-4-Cbz-Morpholine-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C13H15NO5 | PubChem nih.gov |

| Molecular Weight | 265.26 g/mol | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Polar Surface Area | 76.1 Ų | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

This table presents data computed by PubChem.

Vibrational Frequencies: Computational models can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that can be compared with experimental data (e.g., FTIR) to confirm the structure of the synthesized compound. nih.gov Specific vibrational modes can be assigned to functional groups, such as the characteristic C=O stretching frequencies of the carboxylic acid and the carbamate, and the C-O-C stretching of the morpholine ether linkage. nih.gov

Table 2: Typical Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (COOH) | O-H Stretch | ~3500-2500 |

| Carboxylic Acid (COOH) | C=O Stretch | ~1750-1690 nih.gov |

| Carbamate (N-Cbz) | C=O Stretch | ~1700-1670 |

| Ether (C-O-C) | Asymmetric Stretch | ~1150-1085 |

This table provides representative frequency ranges and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the structural or property-based descriptors of a set of compounds with their biological activities. nih.gov This approach is vital in medicinal chemistry for designing new drugs and optimizing lead compounds.

Development of Predictive Models for Biological Activity

For a class of compounds like morpholine derivatives, which are known to interact with various biological targets such as dopamine (B1211576) receptors, QSAR models can be developed to predict their efficacy. researchgate.net

The process involves several key steps:

Data Collection: A dataset of morpholine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric fields from CoMFA, electronic fields). nih.gov

Model Building: Using statistical methods or machine learning algorithms (like multiple linear regression, partial least squares, or random forest), a mathematical equation is generated that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For this compound, a QSAR model developed for a relevant target could predict its potential activity based on its calculated descriptors. The model's contour maps, particularly in 3D-QSAR, can highlight which regions of the molecule are important for activity. researchgate.net For example, a map might indicate that bulky substituents are favored at the N-4 position or that a hydrogen bond donor is essential at the C-3 position, providing a clear rationale for designing future analogues with improved potency. researchgate.netnih.gov

常见问题

Q. What are the recommended synthetic strategies for preparing 4-Cbz-Morpholine-3-carboxylic acid?

Methodological Answer:

- Step 1: Protecting Group Introduction

The Cbz (carbobenzyloxy) group is typically introduced to protect the morpholine nitrogen. This can be achieved via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C . - Step 2: Carboxylic Acid Functionalization

The carboxylic acid moiety can be introduced via oxidation of a hydroxymethyl group (using KMnO₄ or RuO₄) or through carboxylation of a lithiated intermediate (e.g., using CO₂ gas) . - Step 3: Cyclization and Purification

Cyclization under reflux with catalysts like palladium or copper (common in heterocyclic synthesis) may optimize yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy:

Use - and -NMR to confirm the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and morpholine ring protons (δ 3.5–4.5 ppm). Carboxylic acid protons may appear as broad peaks around δ 10–12 ppm . - HPLC-MS:

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+ ion) and purity (>95%) . - Melting Point Analysis:

Compare observed mp with literature values (e.g., similar morpholine derivatives range from 96–251°C ).

- NMR Spectroscopy:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Variable Screening:

Design a factorial experiment to test: - Data Analysis:

Use ANOVA to identify statistically significant factors. For example, reports higher yields with Pd/C in DMF (75–85%) vs. CuI in toluene (60–70%) .

Q. What strategies address contradictions in reported bioactivity data for morpholine-carboxylic acid derivatives?

Methodological Answer:

- Source Validation:

Cross-reference bioassay results (e.g., IC₅₀ values for enzyme inhibition) from peer-reviewed journals vs. preliminary industry reports. For example, highlights antimicrobial activity in similar compounds (MIC: 2–8 µg/mL), but discrepancies may arise from assay protocols (e.g., broth microdilution vs. disk diffusion) . - Structural-Activity Relationships (SAR):

Compare substituent effects: The Cbz group may enhance lipophilicity (logP ~2.5) vs. unsubstituted morpholines (logP ~0.5), impacting membrane permeability .

Q. How can stereochemical challenges in this compound derivatives be resolved?

Methodological Answer:

- Chiral Analysis:

- Dynamic Resolution:

Employ enzymatic resolution (e.g., lipases) for racemic mixtures, as reported for similar carboxylic acids .

Methodological Tables

Q. Table 1: Common Catalysts for Morpholine Derivative Synthesis

| Catalyst | Solvent | Yield Range | Reference |

|---|---|---|---|

| Pd/C | DMF | 75–85% | |

| CuI | Toluene | 60–70% | |

| RuO₄ | Acetone | 70–80% |

Q. Table 2: Key NMR Peaks for Structural Confirmation

| Functional Group | -NMR (δ) | -NMR (δ) |

|---|---|---|

| Cbz Aromatic | 7.2–7.4 (m, 5H) | 128–136 (C-Ar) |

| Morpholine Ring | 3.5–4.5 (m, 4H) | 45–55 (N-CH₂) |

| Carboxylic Acid | 10–12 (br, 1H) | 170–175 (COOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。